molecular formula C12H7Br2N B031536 3,6-Dibromocarbazole CAS No. 6825-20-3

3,6-Dibromocarbazole

Cat. No.: B031536
CAS No.: 6825-20-3
M. Wt: 325 g/mol
InChI Key: FIHILUSWISKVSR-UHFFFAOYSA-N
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Description

3,6-Dibromocarbazole (C₁₂H₇Br₂N, CAS 6825-20-3) is a halogenated carbazole derivative characterized by bromine substitutions at the 3- and 6-positions of its aromatic core. Its planar structure and extended π-conjugation make it a versatile scaffold in medicinal chemistry and materials science. Studies highlight its anti-cancer, anti-migratory, and antimicrobial properties, driven by its ability to interact with biological targets such as DNA, cytoskeletal proteins, and microbial enzymes .

Preparation Methods

3,6-Dibromocarbazole can be synthesized through several methods:

    N-Bromosuccinimide Method: This involves the bromination of carbazole using N-bromosuccinimide in the presence of a solvent like dichloromethane and a catalyst such as silica gel.

    Liquid Bromine Method: This method uses liquid bromine as the brominating agent.

    Silica Gel Method: This method is similar to the N-bromosuccinimide method but uses silica gel as both the catalyst and the medium for the reaction.

Chemical Reactions Analysis

3,6-Dibromocarbazole undergoes various chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.

    Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.

Scientific Research Applications

Anticancer Properties

Research has demonstrated that derivatives of 3,6-dibromocarbazole exhibit significant anticancer activities against various cancer cell lines. The following table summarizes the anticancer activity of selected derivatives:

CompoundCell LineGI50 (µM)Effect on Migration
Compound 8MCF-78Inhibited
Compound 10MDA-MB-2314.7Inhibited
Compound 14MCF-710Inhibited
Compound 15MDA-MB-23118Inhibited

These compounds have shown varying degrees of antiproliferative effects, with GI50 values indicating their potency against breast cancer cell lines MCF-7 and MDA-MB-231. Notably, compound 8 demonstrated excellent activity with a GI50 of 8 µM in the MCF-7 cell line .

Neuroprotective Effects

This compound derivatives have been investigated for their neuroprotective properties. One study highlighted the compound's ability to increase the survival rate of newborn neural precursor cells in animal models by blocking apoptotic cell death . This finding positions these derivatives as potential candidates for treating neurodegenerative diseases.

Electrochromic Applications

The compound has also been explored for its electrochromic properties in polymer synthesis. Research indicates that polymers derived from this compound exhibit reversible electrochromic behavior when subjected to electrical stimulation. This characteristic makes it suitable for applications in smart windows and display technologies .

Environmental Applications

This compound has shown potential in environmental science as well. Studies on its sorption characteristics reveal its interaction with microplastics in marine environments, suggesting implications for pollution management and remediation strategies .

Case Study 1: Anticancer Activity Evaluation

A comprehensive study evaluated various N-alkyl derivatives of this compound for their anticancer potential. The results indicated that these compounds significantly inhibited cell proliferation in both MCF-7 and MDA-MB-231 cell lines through mechanisms involving actin dynamics modulation .

Case Study 2: Neuroprotective Mechanism

In another investigation focused on neuroprotection, a derivative of this compound was shown to enhance the survival of neural precursor cells in models of cognitive decline. This study underscores the therapeutic potential of these compounds in neurodegenerative disease contexts .

Mechanism of Action

The mechanism of action of 3,6-Dibromocarbazole involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs: Substitution Position and Halogenation

2,7-Dibromocarbazole (2,7-DBCZ)

  • Activity Differences : Unlike 3,6-Dibromocarbazole, 2,7-DBCZ exhibits distinct biological effects. In zebrafish embryos, 2,7-DBCZ caused reduced pigmentation, while 3,6-DBCZ induced cardiotoxicity, highlighting substituent position-dependent toxicity .
  • Environmental Interactions : 2,7-DBCZ shows higher sorption affinity to microplastics compared to 3,6-DBCZ, suggesting divergent environmental persistence .

1,3,6,8-Tetrabromocarbazole (1368-TBCZ)

  • Toxicity : 1368-TBCZ demonstrated higher embryotoxicity in zebrafish than 3,6-DBCZ, with LC₅₀ values of 0.31 µM vs. 1.6 µM .

Chlorinated Carbazoles (e.g., 2,3,6,7-Tetrachlorocarbazole)

  • Potency : Chlorinated analogs generally show lower anti-cancer activity than brominated derivatives. For example, 3,6-DBCZ derivatives achieved GI₅₀ values of 4.7–23 µM in MDA-MB-231 cells, whereas chlorinated analogs lacked comparable data .

Functional Analogs: Carbazole vs. Indole Derivatives

5-Bromoindole Derivatives

  • Loss of Activity : Replacing the carbazole core with a 5-bromoindole ring abolished anti-cancer activity. For instance, 5-bromoindole derivatives showed GI₅₀ >50 µM in breast cancer cells, whereas this compound derivatives achieved GI₅₀ values as low as 4.7 µM .
  • Structural Rigidity : The carbazole core’s planar structure enables stronger DNA interactions and cytoskeletal modulation, which are critical for anti-migratory effects .

Anti-Proliferative Activity

Compound Substituents MCF-7 GI₅₀ (µM) MDA-MB-231 GI₅₀ (µM) Source
This compound Amide derivatives 7–32 4.7–23
5-Bromoindole derivatives Amide substituents >50 >50

Anti-Migratory Activity

  • This compound derivatives (e.g., compounds 10, 14, 15) inhibited MDA-MB-231 cell migration by 10–20% at 10 µM, outperforming Wiskostatin, a known N-WASP inhibitor .

Antimicrobial Activity

  • A this compound derivative exhibited MIC values of 3.9–31.2 µg/mL against Staphylococcus aureus, surpassing norfloxacin in potency .

Toxicity Profiles

Compound Model System Key Findings Source
3,6-DBCZ Zebrafish embryos Cardiotoxicity (LC₅₀ = 1.6 µM)
2,7-DBCZ Zebrafish embryos Reduced pigmentation (LC₅₀ = 1.2 µM)
1368-TBCZ Zebrafish embryos Embryotoxicity (LC₅₀ = 0.31 µM)

Biological Activity

3,6-Dibromocarbazole is a synthetic compound that has garnered attention in recent years due to its diverse biological activities, particularly in cancer research and antimicrobial applications. This article explores the various biological activities of this compound, including its synthesis, efficacy against cancer cell lines, antimicrobial properties, and potential as a glucocorticoid receptor antagonist.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate bromination of carbazole derivatives. A notable study synthesized a series of N-alkyl-3,6-dibromocarbazole derivatives, which were characterized using techniques such as NMR, UV-Vis spectroscopy, and mass spectrometry . The structural modifications aimed to enhance the biological activity of the parent compound.

In Vitro Studies

This compound and its derivatives have been evaluated for their anticancer properties against various cancer cell lines. In a study focusing on breast cancer cell lines MCF-7 (estrogen receptor-positive) and MDA-MB-231 (triple-negative), several derivatives demonstrated significant antiproliferative effects. The half-maximal inhibitory concentration (GI50) values for these compounds ranged from 4.7 µM to 32.2 µM , indicating moderate to strong activity against these cancer cells .

Table 1: Antiproliferative Activity of this compound Derivatives

CompoundCell LineGI50 (µM)
8MCF-78
10MDA-MB-2314.7
14MCF-712
18MDA-MB-23120
23MDA-MB-23118

In addition to antiproliferative effects, the compound also exhibited anti-migratory properties. In wound-healing assays, certain derivatives reduced the migration of MDA-MB-231 cells by 18-20% , suggesting potential for inhibiting metastasis .

Antimicrobial Properties

The antimicrobial activity of this compound has been investigated against various bacterial strains. A study reported that it effectively inhibited the growth of Staphylococcus aureus and Pseudomonas aeruginosa , with minimum inhibitory concentrations (MICs) showing effectiveness at concentrations ranging from 10 µg/mL to 70 µg/mL . Notably, it was found to be more effective against Gram-positive bacteria compared to Gram-negative strains.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus30
Staphylococcus epidermidis50
Pseudomonas aeruginosa>70

Glucocorticoid Receptor Antagonism

Recent research has indicated that this compound possesses glucocorticoid receptor antagonistic activity. In vitro studies demonstrated that it inhibited dexamethasone-induced glucocorticoid receptor activation, suggesting potential applications in conditions where glucocorticoids play a role . This property may provide avenues for therapeutic interventions in inflammatory diseases.

Case Studies and Future Directions

Several case studies have highlighted the potential of this compound as a lead compound for developing new anticancer agents and antimicrobial therapies. Its ability to inhibit cell migration and proliferation positions it as a candidate for further research in metastatic cancer treatment.

Future studies should focus on:

  • In Vivo Evaluations : To assess the efficacy and safety profiles in animal models.
  • Mechanistic Studies : To elucidate the pathways through which these compounds exert their biological effects.
  • Structural Modifications : To enhance selectivity and potency against specific cancer types or pathogens.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3,6-Dibromocarbazole and its derivatives?

The synthesis involves three key steps: (1) N-alkylation of the carbazole core using 4-bromobutyric acid ethyl ester under reflux with K₂CO₃ or Cs₂CO₃ (for indole derivatives), (2) hydrolysis to generate carboxylic acids, and (3) amide coupling with diverse amines. For example, compound 4 (4-(3,6-dibromocarbazol-9-yl)-N-(2-morpholinoethyl)butanamide) was synthesized via microwave-assisted coupling, achieving 69–80% yields . Alternative methods using KO’Bu instead of NaH improve efficiency by reducing post-processing steps .

Q. How are this compound derivatives characterized structurally?

Structural validation relies on ¹H/¹³C NMR (e.g., coupling constants for bromine-induced deshielding), ESI-HRMS (accuracy <5 ppm), and HPLC purity checks (>95%). For example, ¹³C NMR of compound 10 shows distinct peaks at δ 121.3 (C-Br) and δ 170.1 (amide C=O) . Microwave reactions (CEM Discovery SP-1445) ensure reproducibility in derivative synthesis .

Q. What in vitro models are used to assess anti-proliferative effects?

The Sulforhodamine B (SRB) assay evaluates cytotoxicity in MCF-7 (hormone-sensitive) and MDA-MB-231 (triple-negative) breast cancer cells. Compounds are tested at 1.6–50 µM for 48 hours, with GI₅₀ values calculated via non-linear regression. For example, compound 10 showed GI₅₀ = 7 µM (MCF-7) and 4.7 µM (MDA-MB-231), outperforming Wiskostatin (GI₅₀ >50 µM) .

Advanced Research Questions

Q. How do substitution patterns on the carbazole core influence anti-migratory activity versus cytotoxicity?

Structure-activity relationship (SAR) studies reveal that the 3,6-dibrominated carbazole core is critical for activity. Replacing it with indole (e.g., compound 34 ) abolishes anti-migratory effects, likely due to reduced planarity and π-stacking with cellular targets . Derivatives with C3 linkers and aromatic amides (e.g., compound 15 ) inhibit MDA-MB-231 migration by 20% at 10 µM via F-actin disruption, while maintaining GI₅₀ <10 µM .

Q. What contradictions exist in SAR studies of this compound derivatives?

  • Indole vs. carbazole cores : Indole derivatives (e.g., 34 ) lost activity despite structural similarity, suggesting carbazole’s rigidity is essential .
  • Cell-line specificity : Compound 23 showed GI₅₀ = 23 µM in MDA-MB-231 but no activity in MCF-7, highlighting metabolic differences .
  • Wiskostatin comparison : While Wiskostatin failed in migration assays, compound 10 achieved inhibition, contradicting initial assumptions about N-WASP dependency .

Q. What strategies address discrepancies between anti-proliferative and anti-migratory data?

  • Multi-modal assays : Combine SRB (proliferation), wound healing (migration), and Rhodamine-phalloidin staining (F-actin polymerization) to decouple effects. For example, compound 14 inhibited migration without cytotoxicity at 10 µM .
  • Dose optimization : Lower concentrations (2–5 µM) reduce cytotoxicity while retaining anti-migratory effects .

Q. How do environmental concentrations of this compound impact soil microbial communities?

At 0.1 mg/kg (environmentally relevant), this compound reduces soil microbial diversity by 30% (via Biolog-ECO assay ) and inhibits urease activity by 45%. Higher doses (100 mg/kg) suppress dehydrogenase activity by 80%, indicating acute toxicity to nutrient cycling .

Q. What advanced techniques resolve ambiguous biological or structural data?

  • HRMS-validated purity : Compounds are analyzed via Thermo Q Exactive Orbitrap MS with <5 ppm mass error .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., δ 7.2–8.1 ppm for aromatic protons) .
  • Deep-learning morphometry : Used in zebrafish larvae to quantify toxicity (e.g., pericardial edema, bent spine) with >0.93 precision .

Q. Methodological Notes

  • Synthetic challenges : Cs₂CO₃ is preferred over K₂CO₃ for indole alkylation due to higher solubility in DMF .
  • Data validation : GI₅₀ values are calculated using GraphPad Prism’s log(inhibitor) vs. response model .
  • Environmental testing : Soil enzyme assays (urease, dehydrogenase) follow ISO 20130:2018 protocols .

Properties

IUPAC Name

3,6-dibromo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Br2N/c13-7-1-3-11-9(5-7)10-6-8(14)2-4-12(10)15-11/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHILUSWISKVSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C3=C(N2)C=CC(=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60298163
Record name 3,6-Dibromocarbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6825-20-3
Record name 6825-20-3
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Record name 3,6-Dibromocarbazole
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Record name 3,6-Dibromocarbazole
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3,6-Dibromocarbazole
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